molecular formula C9H6ClFO B6186692 1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene CAS No. 2639455-76-6

1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene

Cat. No.: B6186692
CAS No.: 2639455-76-6
M. Wt: 184.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene is an organic compound with the molecular formula C9H6ClFO . It is a derivative of benzene, which is a six-membered ring with three double bonds (also known as an aromatic ring). The compound has four substituents on the benzene ring: a chlorine atom, an ethynyl group, a fluorine atom, and a methoxy group .


Synthesis Analysis

The synthesis of benzene derivatives generally involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. The benzene ring, a six-membered carbon ring with alternating single and double bonds, is substituted at the 1, 2, 3, and 4 positions with a chlorine atom, a fluorine atom, an ethynyl group (C≡CH), and a methoxy group (OCH3), respectively .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The specific reactions that this compound would undergo would depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action for the reactions of 1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene would likely involve electrophilic aromatic substitution . This is a two-step process where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene involves the introduction of a chlorine atom, an ethynyl group, a fluorine atom, and a methoxy group onto a benzene ring.", "Starting Materials": [ "4-methoxybenzene", "acetylene", "chlorine gas", "fluorine gas", "catalysts and reagents" ], "Reaction": [ "Step 1: Nitration of 4-methoxybenzene using nitric acid and sulfuric acid to form 4-methoxy-1-nitrobenzene.", "Step 2: Reduction of 4-methoxy-1-nitrobenzene using iron and hydrochloric acid to form 4-methoxyaniline.", "Step 3: Diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 4: Addition of acetylene to the diazonium salt in the presence of copper powder and acetic acid to form 1-ethynyl-4-methoxybenzene.", "Step 5: Chlorination of 1-ethynyl-4-methoxybenzene using chlorine gas and iron chloride as a catalyst to form 1-chloro-3-ethynyl-4-methoxybenzene.", "Step 6: Fluorination of 1-chloro-3-ethynyl-4-methoxybenzene using fluorine gas and a catalyst such as cobalt trifluoride to form 1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene." ] }

CAS No.

2639455-76-6

Molecular Formula

C9H6ClFO

Molecular Weight

184.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.